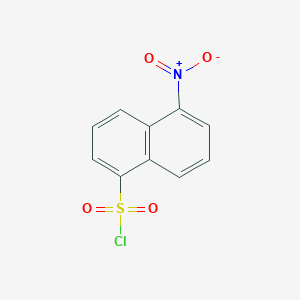

5-Nitro-naphthalene-1-sulfonyl chloride

CAS No.: 64451-90-7

Cat. No.: VC19404596

Molecular Formula: C10H6ClNO4S

Molecular Weight: 271.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64451-90-7 |

|---|---|

| Molecular Formula | C10H6ClNO4S |

| Molecular Weight | 271.68 g/mol |

| IUPAC Name | 5-nitronaphthalene-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |

| Standard InChI Key | IAWRQTFJGYLKCA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] |

Introduction

Chemical and Physical Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNOS | |

| Molecular Weight | 271.68 g/mol | |

| Density | N/A | |

| LogP (Partition Coefficient) | 4.28 |

Synthesis Methods

Diazotization and Sulfur Dioxide Treatment

A Soviet patent (SU1342895A1) describes a high-yield synthesis via diazotization of 4-nitro-1-naphthylamine :

-

Diazotization: 4-Nitro-1-naphthylamine is treated with sodium nitrite in concentrated HCl and glacial acetic acid.

-

Sulfur Dioxide Reaction: The diazonium salt is reacted with SO in acetic acid with CuCl·2HO as a catalyst.

Yield: 83% .

Advantages: Eliminates gaseous chlorine, reducing toxicity and improving safety .

Chlorosulfonation of Naphthalene Derivatives

An alternative route involves direct chlorosulfonation of nitronaphthalene using chlorosulfonic acid :

-

Chlorosulfonation: Nitronaphthalene reacts with excess chlorosulfonic acid (4–8 mol equivalents) at 20–100°C.

-

Isolation: Crystalline product is filtered and washed with chlorosulfonic acid and water .

Yield: 40–83% depending on conditions .

Table 2: Comparison of Synthesis Methods

Applications in Organic and Pharmaceutical Chemistry

Sulfonamide Production

The sulfonyl chloride group reacts with amines to form sulfonamides, critical in drug discovery (e.g., antibiotic β-lactams) . For example:

Electrophilic Reagent in Coupling Reactions

Used in Suzuki-Miyaura and Ullmann couplings to introduce sulfonyl groups into aromatic systems .

Protein Inhibition Studies

Structural analogs demonstrate binding to apoptosis regulators like Mcl-1, suggesting potential as chemotherapeutic agents .

Biological Activity and Mechanism

Apoptosis Regulation

-

Target: Mcl-1 (Myeloid cell leukemia 1).

-

Mechanism: Sulfonyl chloride derivatives form covalent bonds with cysteine residues, inhibiting anti-apoptotic activity .

Antibacterial Properties

Nitro-substituted sulfonamides exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Recent Developments (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume